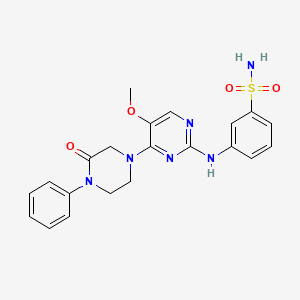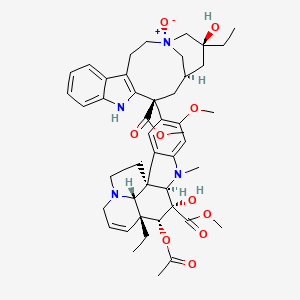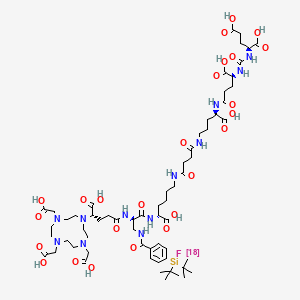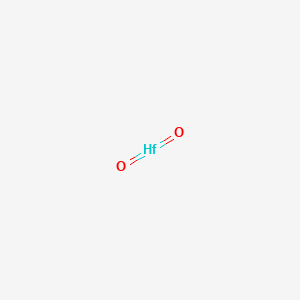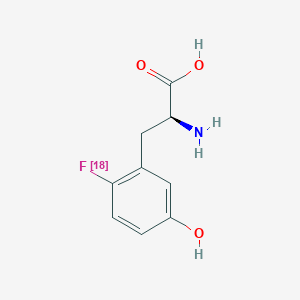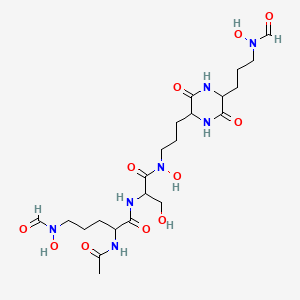
Foroxymithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Foroxymithine is a siderophore, a type of small molecular weight compound that has a high affinity for iron chelation. It is produced by certain Streptomyces species, such as Streptomyces venezuelae and Streptomyces purpureus . Siderophores like this compound play a crucial role in iron acquisition, which is essential for various biological processes, including respiration and DNA synthesis .
Méthodes De Préparation
Foroxymithine is typically isolated from the culture supernatant of Streptomyces species grown under iron-deficient conditions . The preparation involves several chromatographic procedures to purify the compound. The structure of this compound has been elucidated using techniques such as ESI-MS and NMR spectroscopy . Industrial production methods would likely involve large-scale fermentation of the producing Streptomyces strains, followed by extraction and purification processes.
Analyse Des Réactions Chimiques
Foroxymithine undergoes various chemical reactions, primarily involving its iron-chelating properties. It can form complexes with iron ions, which is a key aspect of its function as a siderophore . The compound can also participate in reactions with other metal ions, potentially forming similar complexes. Common reagents used in these reactions include iron salts and other metal ion sources. The major products formed are typically metal-foroxymithine complexes .
Applications De Recherche Scientifique
Foroxymithine has several scientific research applications:
Mécanisme D'action
Foroxymithine exerts its effects primarily through its ability to chelate iron. By binding to iron ions, it helps to reserve iron for its producer strain, thereby influencing iron availability in the surrounding environment . This mechanism is crucial for the survival and growth of the producing Streptomyces species under iron-limited conditions. Additionally, as an ACE inhibitor, this compound interferes with the renin-angiotensin system, which regulates blood pressure .
Comparaison Avec Des Composés Similaires
Foroxymithine is similar to other siderophores such as coelichelin, tsukubachelins, and peucechelin . These compounds share the common feature of iron chelation but differ in their specific structures and the producing organisms. For example, coelichelin is produced by Streptomyces coelicolor, while tsukubachelins are produced by Streptomyces tsukubaensis . This compound is unique in its dual role as both a siderophore and an ACE inhibitor, which sets it apart from other siderophores .
Propriétés
Formule moléculaire |
C22H37N7O11 |
|---|---|
Poids moléculaire |
575.6 g/mol |
Nom IUPAC |
2-acetamido-5-[formyl(hydroxy)amino]-N-[1-[3-[5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide |
InChI |
InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34) |
Clé InChI |
IQMHGRIOYXVPSE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[3-[3-(5-bromofuran-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10860740.png)
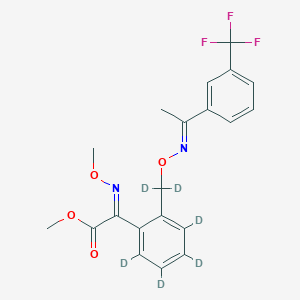
![[3-hydroxy-2-(hydroxymethyl)-2-[[(Z)-octadec-9-enoyl]amino]propyl] (Z)-octadec-9-enoate](/img/structure/B10860746.png)

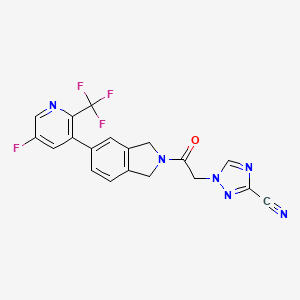
![Methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate](/img/structure/B10860762.png)
![methyl (Z)-2-[(2S,3R,12bR)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B10860764.png)
![4-N-(1H-indazol-6-yl)-2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-5-methylpyrimidine-2,4-diamine](/img/structure/B10860776.png)
![(E)-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10860783.png)
